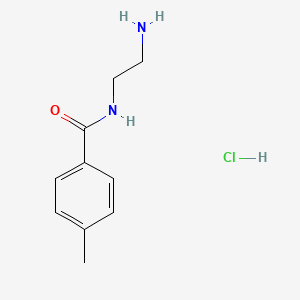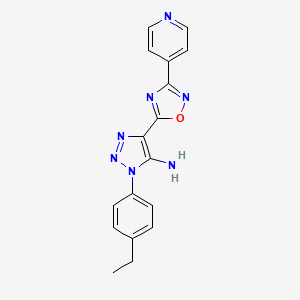
(2E)-3-(2,4,6-trimethylphenyl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2E)-3-(2,4,6-trimethylphenyl)prop-2-en-1-ol” is a chemical compound with the molecular formula C12H16O . It has a molecular weight of 176.26 . This compound is not intended for human or veterinary use, but for research use only.
Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The InChI code for the compound is 1S/C12H16O/c1-9-7-10 (2)12 (5-4-6-13)11 (3)8-9/h4-5,7-8,13H,6H2,1-3H3/b5-4+ .Scientific Research Applications
Molecular Structure and Spectroscopy
Molecular Structure Analysis The molecular structure and vibrational properties of similar compounds to “(2E)-3-(2,4,6-trimethylphenyl)prop-2-en-1-ol” have been extensively studied. A study focused on a synthesized compound using techniques such as FT-IR, NBO, HOMO and LUMO, and MEP to analyze its structure, vibrational wavenumbers, hyperpolarizability, and infrared intensities. The study revealed that the geometrical parameters obtained from X-ray diffraction studies agreed with the calculated values, and it also analyzed the molecule's stability, charge transfer, and regions of electron localization and delocalization (Sheena Mary et al., 2015).
Polymer Synthesis The compound's derivatives were utilized in polymer synthesis. Specifically, poly(vinyl alcohol-alt-propenylene) was synthesized via a one-pot reaction, showcasing the versatility of the compound in polymer chemistry and its thermodynamic properties (Tuba et al., 2014).
Crystal Structure and Surface Studies The crystal structures and surface interactions of derivatives of “(2E)-3-(2,4,6-trimethylphenyl)prop-2-en-1-ol” were characterized using single-crystal X-ray diffraction and Hirshfeld surface analysis. These studies provide insights into the molecular geometry, intermolecular interactions, and surface characteristics of these compounds, facilitating their potential application in various fields, such as material science and molecular engineering (Salian et al., 2018).
Chemical Transformations
Hydrocarbonylation Reaction A study detailed the hydrocarbonylation of a similar compound, leading to the production of various alcohols. This reaction, catalyzed by rhodium triethylphosphine complexes, highlights the compound's potential in synthetic organic chemistry and the production of industrially relevant chemicals (Simpson et al., 1996).
Reaction with Amines Another study explored the reaction of a related chloro ketone derivative with various primary amines, leading to the formation of N-substituted amides. This reaction underscores the compound's utility in producing a range of chemical products and its potential application in pharmaceutical chemistry and other fields (Yadigarov et al., 2009).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
(E)-3-(2,4,6-trimethylphenyl)prop-2-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9-7-10(2)12(5-4-6-13)11(3)8-9/h4-5,7-8,13H,6H2,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUVTKNRNIVRRY-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=CCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C=C/CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2594220.png)



![3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2594225.png)

![Methyl 6-((3-fluorobenzyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2594227.png)
![N-[4-[(2,5-Dioxoimidazolidin-4-yl)methyl]phenyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2594228.png)

![1-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-(2-bromo-4-fluorophenyl)ethanone](/img/structure/B2594231.png)
![methyl 2-(1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2594233.png)
